molecular formula C13H17BrN6O2 B10890109 4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10890109
M. Wt: 369.22 g/mol
InChI Key: UALJBMXVRPOYLI-UHFFFAOYSA-N
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Description

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo-substituted pyrazole ring and a dimethyl-substituted pyrazole carboxamide group, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of 4-Bromo-3-Methyl-1H-Pyrazole: This can be achieved by reacting 3-methyl-1H-pyrazole with bromine under controlled conditions.

    Acylation Reaction: The 4-bromo-3-methyl-1H-pyrazole is then subjected to an acylation reaction with 2-bromo-propionyl chloride to form the intermediate 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl chloride.

    Amidation: The intermediate is then reacted with N3,1-dimethyl-1H-pyrazole-3-carboxamide in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromo group, potentially converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN~3~) or thiols (R-SH) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, pyrazole derivatives are often studied for their potential biological activities. This compound could be investigated for its antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, the compound may be explored as a potential drug candidate. Pyrazole derivatives are known for their pharmacological activities, and this compound could be screened for therapeutic effects against various diseases.

Industry

In the industrial sector, the compound could be used in the development of new agrochemicals, dyes, or polymers. Its unique chemical properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole rings. These interactions could modulate various biochemical pathways, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler pyrazole derivative with a bromo substituent.

    3,5-Dimethyl-1H-pyrazole: A pyrazole derivative with two methyl groups.

    N~3~,1-Dimethyl-1H-pyrazole-3-carboxamide: A related compound with a similar carboxamide group.

Uniqueness

The uniqueness of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17BrN6O2

Molecular Weight

369.22 g/mol

IUPAC Name

4-[2-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-N,1-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H17BrN6O2/c1-7-9(14)5-20(17-7)8(2)12(21)16-10-6-19(4)18-11(10)13(22)15-3/h5-6,8H,1-4H3,(H,15,22)(H,16,21)

InChI Key

UALJBMXVRPOYLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NC2=CN(N=C2C(=O)NC)C

Origin of Product

United States

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